N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
Description
N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide is a complex organic compound featuring a thiazole ring, a phenyl group, and a cyclohexanecarboxamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-21(16-8-3-1-4-9-16)23-19-13-7-12-18(14-19)20-15-26-22(24-20)17-10-5-2-6-11-17/h2,5-7,10-16H,1,3-4,8-9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNOUKVRXYQUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and cyclohexanecarboxamide groups. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and a haloketone under acidic conditions . The resulting thiazole intermediate is then subjected to further reactions to introduce the phenyl and cyclohexanecarboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Shares the thiazole ring but lacks the cyclohexanecarboxamide group.
4-Phenylthiazole: Similar structure but with different substitution patterns on the thiazole ring.
Cyclohexanecarboxamide derivatives: Compounds with similar amide groups but different aromatic rings
Uniqueness
N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide is unique due to its specific combination of the thiazole ring, phenyl group, and cyclohexanecarboxamide moiety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
